molecular formula C23H19BrN4O2S B2833370 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 422289-94-9

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2833370
CAS No.: 422289-94-9
M. Wt: 495.4
InChI Key: APGRJERDENVSNX-UHFFFAOYSA-N
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Description

This compound is a brominated tetracyclic heterocycle featuring a fused triazatetracyclo framework, a sulfanyl (-S-) linker, and a furan-methyl substituent. Its structural complexity arises from the tetracyclic core (8.7.0.0²,⁷.0¹¹,¹⁶), which incorporates nitrogen atoms at positions 8, 10, and 17, and a bromine atom at position 2. The sulfanyl group bridges the tetracyclic system to a butanamide chain, terminating in an N-[(furan-2-yl)methyl] moiety.

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c1-2-20(22(29)25-13-15-6-5-11-30-15)31-23-27-17-10-9-14(24)12-16(17)21-26-18-7-3-4-8-19(18)28(21)23/h3-12,20H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRJERDENVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction. This method yields the desired compound in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with bacterial cell membranes. The compound causes considerable changes in the bacterial cell membrane, which might lead to cell death . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to disrupt cell membranes is a key factor in its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Heterocycles

  • 9-(5-Bromofuran-2-yl)-12,14-dimethyl-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2,4,6,10,16-pentaene-13,15-dione (): Shares a brominated heterocycle and triazatetracyclo backbone but differs in substituents (methyl, phenyl, and dione groups).
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():

    • Contains a bromopyrimidine core and sulfanyl linker but lacks the fused tetracyclic system.
    • The morpholine and sulfonamide groups enhance solubility but may reduce membrane permeability relative to the target compound’s furan-methyl amide.

Compounds with Similar Scaffold Complexity

  • 6-(2′-(4″-Oxabutyloxy)phenyl)-1,6,11-triaza-3,9,14,17,22,25-hexaoxa-2(1,2)(4-methylbenzena)-10(1,2)(5-methylbenzena)bicyclo(9.8.8)heptacosaphane Sodium Bromide (): Features a macrocyclic triaza scaffold but replaces bromine with sodium bromide, altering reactivity.

Methodologies for Comparative Analysis

NMR-Based Structural Profiling ()

Comparative NMR studies (e.g., chemical shift analysis of regions A and B in Figure 6 of ) reveal that substituent positioning significantly impacts proton environments. For the target compound, bromine at position 4 and the sulfanyl linker would induce distinct deshielding effects compared to analogues lacking these groups.

Similarity Indexing via Tanimoto Coefficients ()

Using fingerprint-based similarity metrics (e.g., Tanimoto coefficient), the target compound likely shares <70% similarity with SAHA-like molecules (e.g., aglaithioduline) due to its unique tetracyclic framework. Key divergences include:

  • Higher molecular weight (~600 g/mol vs. SAHA’s ~200 g/mol).
  • Reduced solubility (logP >3) compared to hydroxamate-based HDAC inhibitors.

Graph-Theoretical Comparisons ()

Graph-based methods highlight conserved motifs:

  • Shared features : Brominated aromatic systems, sulfur-containing linkers.
  • Divergences : The target compound’s tetracyclic nitrogen arrangement is rare in commercial libraries, limiting direct analogues.

Research Implications and Limitations

  • Synthetic Challenges : The tetracyclic core’s stereochemical complexity complicates large-scale synthesis (cf. ’s macrocyclic synthesis).
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation and computational models .

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